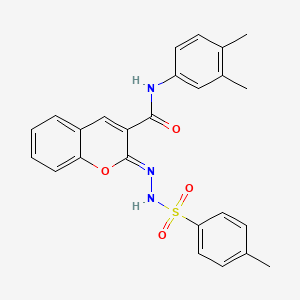

(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2Z)-N-(3,4-dimethylphenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4S/c1-16-8-12-21(13-9-16)33(30,31)28-27-25-22(15-19-6-4-5-7-23(19)32-25)24(29)26-20-11-10-17(2)18(3)14-20/h4-15,28H,1-3H3,(H,26,29)/b27-25- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAHSAELGYNOWRN-RFBIWTDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=C(C=C4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a compound of interest due to its potential biological activities, particularly as an inhibitor of specific enzymes associated with cancer and other diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound belongs to the chromene class, characterized by a chromene backbone with various substituents that influence its biological properties. The presence of a tosylhydrazone moiety is significant for its activity against certain targets.

1. Inhibition of AKR1B10

Recent studies have highlighted the role of chromene derivatives as inhibitors of the enzyme AKR1B10, which is implicated in cancer progression. The compound this compound was evaluated alongside other chromene derivatives for its inhibitory effects on AKR1B10. Notably, derivatives with similar structural features exhibited competitive inhibition with varying potencies, suggesting a promising avenue for therapeutic development against tumors .

2. Structure-Activity Relationship (SAR) Studies

Research into SAR has indicated that modifications to the chromene structure significantly affect biological activity. For example:

- Substituents : Methyl groups at the 3 and 4 positions of the phenyl ring enhance inhibitory activity.

- Tosylhydrazone Group : The presence of this group appears to be crucial for maintaining the compound's interaction with target enzymes .

Data Table: Biological Activity Overview

| Compound Name | Target Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| This compound | AKR1B10 | Competitive | 0.8 | |

| 2-substituted Chromones | MAO-B | Non-selective | N/A | |

| 3-substituted Chromones | MAO-B | Selective | N/A |

Case Study 1: Inhibition Mechanism

A study investigated the mechanism by which chromene derivatives inhibit AKR1B10. It was found that these compounds bind competitively to the active site, preventing substrate access and subsequent enzymatic activity. This binding affinity was quantitatively assessed using kinetic studies, revealing a Ki value indicative of strong interaction .

Case Study 2: Toxicity and Safety Profile

Another important aspect of evaluating new compounds is their safety profile. Preliminary toxicity assessments showed that while some derivatives exhibited potent biological activity, they also posed risks at higher concentrations. Ongoing studies aim to balance efficacy with safety by optimizing chemical structures to reduce toxicity while maintaining or enhancing biological activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (Z)-N-(3,4-dimethylphenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via hydrazone formation between a chromene-3-carboxamide precursor and tosyl hydrazine. Key steps include:

- Chromene Core Formation : Cyclocondensation of salicylaldehyde derivatives with active methylene compounds (e.g., ethyl acetoacetate) under acidic conditions .

- Hydrazone Coupling : Reaction of the chromene-3-carboxamide with tosyl hydrazine in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the hydrazine .

- Purification : Column chromatography on silica gel or recrystallization from acetone/DMF mixtures ensures high purity .

- Optimization : Yield improvements (~70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of chromene to tosyl hydrazine), temperature (60–80°C), and reaction time (6–12 hrs) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the Z-isomer configuration via characteristic downfield shifts of the hydrazone NH (~10–12 ppm) and chromene carbonyl (C=O, ~165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl/Br substituents .

- Elemental Analysis : Matches calculated vs. experimental C/H/N/S percentages (e.g., C: 62.1%, H: 4.8%, N: 9.2%) to validate purity .

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors purity (>95%) .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in Z/E isomer stability and guide synthetic design?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculations (e.g., B3LYP/6-31G*) predict the Z-isomer as thermodynamically stable due to intramolecular hydrogen bonding between the tosyl sulfonyl group and chromene carbonyl .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMF vs. ethanol) on isomerization barriers, guiding solvent selection to favor Z-configuration .

- Crystallographic Validation : Single-crystal X-ray diffraction (using SHELXL ) confirms DFT-predicted geometries, with torsional angles (<10°) between chromene and tosyl groups .

Q. What strategies address discrepancies in biological activity data across different assays (e.g., anticancer vs. antimicrobial)?

- Methodological Answer :

- Assay-Specific Optimization :

- Cell Line Selection : Use panels with diverse genetic backgrounds (e.g., NCI-60 for cancer vs. Gram-positive/negative bacteria for antimicrobial tests) to identify structure-activity relationships (SAR) .

- Dose-Response Curves : IC₅₀/EC₅₀ values are normalized to controls (e.g., doxorubicin for cancer, ampicillin for bacteria) to minimize batch variability .

- Metabolite Profiling : LC-MS/MS identifies hydrolytic degradation products (e.g., free chromene or tosyl hydrazine) that may interfere with activity .

Q. How can synthetic byproducts or regioisomers be systematically identified and minimized?

- Methodological Answer :

- Byproduct Analysis :

- TLC Monitoring : Hexane/ethyl acetate (3:1) tracks side products during synthesis .

- LC-MS/MS : Detects regioisomers (e.g., N-substitution at 4-position instead of 3,4-dimethylphenyl) via fragmentation patterns .

- Reaction Engineering : Microwave-assisted synthesis reduces reaction time (2–4 hrs vs. 12 hrs) and byproduct formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.